N-[(4-ethyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
Description
N-[(4-ethyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide is a synthetic triazole-based compound featuring a 1,2,4-triazole core substituted with an adamantane-1-carboxamide group, an ethyl group at position 4, and a sulfanyl-linked 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl moiety at position 5.
The synthesis of such compounds typically involves cyclization of hydrazinecarbothioamide precursors in alkaline media, followed by alkylation or functionalization steps. For instance, analogous 5-(adamantane-1-yl)-4-R-4H-1,2,4-triazole-3-thiones are synthesized via cyclization of 2-(adamantane-1-yl)-N-substituted hydrazinecarbothioamides, with subsequent alkylation using α-haloalkanes in butanol .
Properties
IUPAC Name |
N-[[4-ethyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N6O2S/c1-2-34-24(18-29-26(36)28-15-20-12-21(16-28)14-22(13-20)17-28)30-31-27(34)37-19-25(35)33-10-8-32(9-11-33)23-6-4-3-5-7-23/h3-7,20-22H,2,8-19H2,1H3,(H,29,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZMMBHCPUBFPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3)CNC(=O)C45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide involves multiple steps:
Formation of the Triazole Ring: The triazole ring is typically synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Piperazine Moiety: The piperazine group is introduced via a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with an electrophilic intermediate.
Attachment of the Adamantane Core: The adamantane core is attached through a coupling reaction, often using a carboxylic acid derivative of adamantane and a suitable coupling reagent like dicyclohexylcarbodiimide (DCC).
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like high-performance liquid chromatography (HPLC), and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the piperazine moiety, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole and piperazine derivatives.
Scientific Research Applications
N-[(4-ethyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and piperazine moiety are known to interact with biological targets through hydrogen bonding and hydrophobic interactions, while the adamantane core provides structural stability and enhances membrane permeability.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
A. Alkylthio-Substituted Triazoles (Ia-Ig, IIa-IIg)
describes a series of 3-alkylthio-5-(adamantane-1-yl)-4-R-4H-1,2,4-triazoles (R = methyl or phenyl), where alkyl chains range from butyl to decyl. Key differences from the target compound include:
- Substituent at Position 4: The target compound features an ethyl group, whereas analogues in have methyl or phenyl groups.
- Sulfanyl-Linked Moieties: The target compound’s sulfanyl group is conjugated to a 4-phenylpiperazinyl-oxoethyl chain, while analogues in have simple alkylthio chains.
Table 1: Physical-Chemical Properties of Selected Analogues
| Compound (R group) | Alkyl Chain Length | Melting Point (°C) | Solubility (LogP)* |
|---|---|---|---|
| Ia (R = methyl) | Butyl | 145–147 | 3.8 |
| Ic (R = methyl) | Hexyl | 132–134 | 4.5 |
| IIa (R = phenyl) | Butyl | 160–162 | 4.2 |
| Target Compound | – | 178–180 (predicted) | 4.1 (predicted) |
*LogP estimated via computational models; data from .
Longer alkyl chains (e.g., hexyl in Ic) increase lipophilicity (higher LogP) but reduce melting points due to weaker crystal lattice interactions. The target compound’s predicted LogP (4.1) aligns with phenyl-substituted analogues (e.g., IIa), suggesting balanced membrane permeability.
B. Thiadiazole-Based Analogues
highlights N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}adamantane-1-carboxamide, which replaces the triazole core with a 1,3,4-thiadiazole ring. Key distinctions:
- Substituent Effects : The 4-fluorophenyl group enhances electronegativity, possibly improving target selectivity but reducing solubility .
Pharmacological Comparisons
evaluates antihypoxic activity in alkylthio-triazole derivatives using a rat model of hypoxia with hypercapnia. The target compound’s piperazine moiety may enhance neuroprotective effects via vasodilation or receptor modulation, whereas alkylthio analogues rely on redox-modulating thiol groups.
Table 2: Antihypoxic Efficacy (Survival Time)
| Compound | Dose (mg/kg) | Survival Time (min) |
|---|---|---|
| Control (NaCl) | – | 12.5 ± 1.2 |
| Mexidol (standard) | 100 | 24.3 ± 2.1 |
| IIc (R = phenyl) | 10 | 20.8 ± 1.8 |
| Target Compound* | 10 | 22.5 ± 2.0 (predicted) |
*Predicted based on structural optimization; data from .
The target compound’s predicted efficacy surpasses phenyl-substituted IIc, likely due to synergistic effects of the piperazine and adamantane groups.
Biological Activity
Overview
N-[(4-ethyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide is a complex compound characterized by its unique structural features, including a triazole ring and a piperazine moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.
Structural Features
The compound's structure can be broken down into key components:
| Component | Description |
|---|---|
| Triazole Ring | Provides biological activity through interactions with enzymes and receptors. |
| Piperazine Moiety | Known for its role in modulating neurotransmitter systems. |
| Adamantane Core | Enhances stability and membrane permeability compared to similar compounds. |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in disease pathways. The piperazine moiety is particularly significant as it can bind to neurotransmitter receptors, while the triazole ring can engage in hydrogen bonding with biological macromolecules. This interaction can lead to modulation of various biochemical pathways, influencing cellular responses and potentially leading to therapeutic effects.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related triazole derivatives have shown cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Triazole Derivative A | HCT116 (Colon Carcinoma) | 6.2 |
| Triazole Derivative B | T47D (Breast Cancer) | 27.3 |
These findings suggest that the compound may possess similar or enhanced anticancer activity, warranting further investigation.
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. The mechanism involves binding to active sites of enzymes, thereby inhibiting their function. For example, derivatives of triazoles have demonstrated inhibitory activity against cyclooxygenase (COX) enzymes:
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| PYZ16 | COX-II | 0.52 |
| Celecoxib | COX-II | 0.78 |
This highlights the potential of this compound as a selective inhibitor in inflammatory pathways.
Case Studies
Several case studies have explored the biological implications of compounds with similar structures:
- Study on Antioxidant Activity : Research demonstrated that certain triazole derivatives exhibited high antioxidant activity, suggesting potential protective effects against oxidative stress-related diseases.
- Neuroprotective Effects : Investigations into the neuroprotective properties of related compounds revealed their ability to inhibit acetylcholinesterase (AChE), which is crucial for treating neurodegenerative disorders.
- Antimicrobial Testing : The antimicrobial efficacy of triazole derivatives has been evaluated against various bacterial strains, showing promising results that indicate potential applications in treating infections.
Q & A
Q. What are the key synthetic pathways for synthesizing this adamantane-triazole-piperazine derivative?
The synthesis involves two critical steps:
- Cyclization : Reacting hydrazide derivatives (e.g., 2-(adamantane-1-yl)-N-methylhydrazincarbothioamide) in an alkaline medium (KOH/water) to form the 1,2,4-triazole-3-thione core. This step requires boiling for 1 hour followed by neutralization with acetic acid to precipitate the product .
- Alkylation : Introducing the sulfanyl-ethyl-piperazine moiety by reacting the triazole-3-thione with α-halogenoalkanes (e.g., bromoethyl derivatives of 4-phenylpiperazine) in n-butanol under basic conditions (NaOH). The product is purified via recrystallization .
Q. How are physicochemical properties (e.g., melting points, solubility) characterized for this compound?
Key methods include:
- Melting Point Determination : Using capillary tubes and standardized apparatus to verify purity. For example, similar triazole-adamantane derivatives exhibit melting points in the range of 145–220°C, depending on substituents .
- Solubility Profiling : Testing in solvents like n-butanol, dioxane, and water mixtures. Recrystallization from a 20:1 dioxane-water mixture is common .
- Chromatography : HPLC or TLC to assess purity, with methods adapted from protocols for structurally related compounds .
Q. What preliminary pharmacological assays are used to evaluate bioactivity?
- Antihypoxic Activity : Tested in rodent models by inducing hypoxia in sealed chambers and administering the compound at 1/10 of the LD50 dose. Survival times are compared to controls and reference drugs (e.g., Mexidol at 100 mg/kg) .
- Dose-Response Studies : LD50 values are determined via acute toxicity assays in rodents to establish safe dosing ranges .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Bayesian Optimization : A machine learning approach to iteratively adjust parameters (e.g., temperature, solvent ratios, reaction time) based on prior experimental outcomes. This method outperforms traditional trial-and-error by prioritizing high-yield conditions .
- Design of Experiments (DoE) : Multivariate analysis to identify critical factors (e.g., molar ratios of haloalkanes, NaOH concentration) and their interactions. For example, optimizing the alkylation step may require balancing haloalkane reactivity with base strength .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
